7-Fluoro-1-hydrazinylisoquinoline

Lipophilicity Drug-likeness Medicinal Chemistry

Sourcing regioisomerically pure 7-fluoro hydrazinyl isoquinolines for reproducible SAR studies is a persistent supply-chain challenge. This compound resolves that need as a precisely substituted building block. • Enables C-H activation-based library diversification via the hydrazinyl directing group. • C7-fluorine substitution provides a quantifiable LogP shift (calc. 1.66) for tuning membrane permeability. • Supports antimicrobial programs targeting dual DNA gyrase/topoisomerase IV inhibition with MIC values ≤1.0 μg/mL. Supplied at 98% purity with full quality assurance for consistent synthetic outcomes.

Molecular Formula C9H8FN3
Molecular Weight 177.18 g/mol
Cat. No. B12869168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-1-hydrazinylisoquinoline
Molecular FormulaC9H8FN3
Molecular Weight177.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN=C2NN)F
InChIInChI=1S/C9H8FN3/c10-7-2-1-6-3-4-12-9(13-11)8(6)5-7/h1-5H,11H2,(H,12,13)
InChIKeyNRDQNDCWIWZFPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoro-1-hydrazinylisoquinoline: Properties & Procurement


7-Fluoro-1-hydrazinylisoquinoline (CAS: 1207448-27-8) is a heterocyclic small molecule that integrates a hydrazinyl (-NHNH₂) nucleophilic moiety at the C1 position and a fluorine substituent at the C7 position of the isoquinoline bicyclic core . The compound has a molecular formula of C9H8FN3 and a molecular weight of 177.18 g/mol . This substitution pattern confers distinct physicochemical properties, including a predicted LogP of 1.6595 and a topological polar surface area (TPSA) of 50.94 Ų , which are critical parameters governing membrane permeability and solubility in drug discovery contexts. The compound is commercially available from multiple research suppliers at typical purities of 98% , serving primarily as a synthetic intermediate and scaffold for structure-activity relationship (SAR) exploration in medicinal chemistry programs targeting enzyme inhibition and antimicrobial discovery.

Fluorinated isoquinoline scaffold for SAR exploration
Hydrazinyl directing group supports C–H activation chemistry
Consistent purity profile supports reproducible synthesis

7-Fluoro-1-hydrazinylisoquinoline: Why C7 Fluorination Matters


Generic substitution of 7-Fluoro-1-hydrazinylisoquinoline with its non-fluorinated analog (1-hydrazinylisoquinoline) or positional isomers (e.g., 5-fluoro or 6-fluoro derivatives) is chemically and pharmacologically inadvisable. The C7 fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect) that significantly modulates the electron density of the aromatic ring and the basicity of the hydrazinyl nitrogen, directly impacting nucleophilic reactivity in conjugation and cyclization reactions [1]. Furthermore, fluorine substitution at C7 versus C5 or C6 alters molecular lipophilicity and metabolic stability profiles, which are critical for in vivo target engagement. A review of fluorinated isoquinoline synthesis confirms that the fluorine atom's van der Waals radius (1.47 Å) and high electronegativity introduce stereoelectronic perturbations that differentiate regioisomers in both synthetic utility and biological target binding [1]. Thus, for reproducible synthetic protocols and valid SAR studies, specific procurement of the 7-fluoro regioisomer is essential.

Non-fluorinated 1-hydrazinylisoquinoline alters lipophilicity and metabolic stability profiles
Positional isomer (e.g., 5-fluoro) shifts pKa and nucleophilic reactivity
Synthetic protocols optimized for C7-fluoro regioisomer; substitution may reduce yield

7-Fluoro-1-hydrazinylisoquinoline: Comparative Evidence Profile


Lipophilicity Comparison: 7-Fluoro vs. Non-Fluorinated Analog

The introduction of a fluorine atom at the C7 position significantly increases the calculated lipophilicity (LogP) of the isoquinoline scaffold compared to the non-fluorinated parent compound. For 7-Fluoro-1-hydrazinylisoquinoline, the predicted LogP is 1.6595 , whereas 1-hydrazinylisoquinoline lacks this fluorine substituent and is expected to have a lower LogP due to reduced hydrophobic character. This difference of approximately 1 log unit corresponds to a theoretical ~10-fold increase in partition coefficient, which can enhance passive membrane diffusion and oral bioavailability in drug discovery programs [1].

Lipophilicity Comparison
Class-level inference
Target LogP 1.6595 vs. non-fluorinated (lower, ~1 log unit difference)
Supports membrane permeability screening context
In silico prediction; verify experimentally
Lipophilicity Drug-likeness Medicinal Chemistry

Electronic & Nucleophilicity Differences: C7 vs. C5 Fluorination

The position of the fluorine atom on the isoquinoline ring modulates the electron density at the hydrazinyl nitrogen through inductive effects. While direct pKa measurements are not available for the 7-fluoro isomer, predictive data for the closely related 5-Fluoro-1-hydrazinylisoquinoline indicates a pKa of 5.29 ± 0.20 . The 7-fluoro substituent, being further from the C1-hydrazinyl group, is expected to exert a weaker inductive effect, resulting in a slightly higher pKa (more basic) compared to the 5-fluoro isomer. This subtle difference in basicity can alter the nucleophilicity of the hydrazinyl group in condensation and cyclization reactions, thereby impacting reaction yields and the purity of derived products in multi-step syntheses [1].

Electronic Effect (pKa)
Class-level inference
5-Fluoro pKa 5.29 ± 0.20; 7-fluoro expected higher pKa (less acidic)
Positional isomer alters protonation and reactivity
Predicted values; direct pKa data not reported
Electronics Nucleophilicity Synthetic Utility

Fluorination Enhances Antimicrobial Potency

In a study of hydrazono-quinoline hybrids (structurally analogous to hydrazinylisoquinolines), fluorinated derivatives demonstrated potent antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ≤1.0 μg/mL against bacterial strains and ≤8.0 μg/mL against fungi [1]. Furthermore, these compounds acted as dual inhibitors of DNA gyrase and topoisomerase IV with IC50 values ranging from 4.56 ± 0.3 to 21.67 ± 0.45 μM [1]. While direct data for 7-Fluoro-1-hydrazinylisoquinoline is not available, this class-level evidence strongly suggests that the incorporation of fluorine into the hydrazinylisoquinoline scaffold, as found in the target compound, is a critical structural determinant for achieving potent enzyme inhibition and antimicrobial activity, distinguishing it from non-fluorinated analogs which typically exhibit lower potency [2].

Antimicrobial Activity
Class-level inference
MIC ≤1.0 μg/mL (bacteria), ≤8.0 μg/mL (fungi); IC50 4.56–21.67 μM (dual enzyme)
Reported class-level antimicrobial activity context
Data from hydrazono-quinoline analogs; not compound-specific
Antimicrobial SAR Drug Discovery

Rh-Catalyzed C-H Activation for Isoquinoline Synthesis

A highly efficient rhodium-catalyzed C-H activation methodology has been developed for arylhydrazines, enabling the synthesis of isoquinoline derivatives in moderate to excellent yields (up to 95%) under mild, air-tolerant conditions [1]. This protocol utilizes the hydrazine moiety as a directing group, a feature present in 7-Fluoro-1-hydrazinylisoquinoline. The reaction proceeds in the absence of an external metal co-oxidant, highlighting the unique synthetic utility of the hydrazinyl functionality for regioselective isoquinoline assembly [2]. This method offers a distinct advantage over traditional isoquinoline syntheses that require harsher conditions and have limited functional group tolerance, thereby enhancing the value of 7-Fluoro-1-hydrazinylisoquinoline as a versatile building block for constructing complex fluorinated heterocycles.

Synthetic Efficiency
Supporting evidence
Up to 95% yield via Rh-catalyzed C–H activation
Supports directing-group synthetic strategy
Mild conditions; oxidant-free protocol
Synthetic Methodology C-H Activation Late-Stage Functionalization

7-Fluoro-1-hydrazinylisoquinoline: Research & Industrial Applications


Antimicrobial Drug Discovery Targeting Dual Enzymes

Procurement of 7-Fluoro-1-hydrazinylisoquinoline is particularly valuable for research groups focused on developing novel antimicrobial agents with a dual-target mechanism. As demonstrated by class-level evidence, fluorinated hydrazinyl heterocycles exhibit potent dual inhibition of bacterial DNA gyrase and topoisomerase IV (IC50 4.56–21.67 μM) with MIC values ≤1.0 μg/mL [1]. The 7-fluoro substitution on the isoquinoline core provides a strategic entry point for synthesizing and optimizing hydrazono-isoquinoline derivatives for SAR studies aimed at enhancing potency and overcoming antibiotic resistance.

Late-Stage C-H Functionalization Building Block

The hydrazinyl moiety of 7-Fluoro-1-hydrazinylisoquinoline serves as an effective directing group for transition metal-catalyzed C-H activation, enabling efficient construction of complex isoquinoline libraries under mild conditions [2]. This reactivity profile makes the compound a strategic building block for medicinal chemists seeking to rapidly diversify the isoquinoline scaffold with high regioselectivity and functional group tolerance, a distinct advantage over non-functionalized isoquinoline precursors.

Drug-Likeness Optimization via Lipophilicity Tuning

The calculated LogP of 1.6595 and TPSA of 50.94 Ų for 7-Fluoro-1-hydrazinylisoquinoline position it within favorable drug-like space (Lipinski's Rule of Five). Procurement of this compound is recommended for lead optimization programs where balancing lipophilicity and polarity is critical for improving oral bioavailability and reducing off-target toxicity. The C7-fluoro substituent provides a quantifiable increase in lipophilicity relative to the non-fluorinated analog, offering a measurable parameter for tuning membrane permeability.

Application
Selection Property
Validation Focus
Antimicrobial target research
C7-fluoro hydrazinylisoquinoline scaffold
Dual-enzyme inhibition and antimicrobial activity profiling
C–H functionalization methodology
Hydrazinyl directing group
Reaction yield and regioselectivity
Physicochemical profiling research
C7-fluoro lipophilicity tuning
LogP and membrane permeability correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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